molecular formula C21H23NO3 B12577712 Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate CAS No. 185383-04-4

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate

Cat. No.: B12577712
CAS No.: 185383-04-4
M. Wt: 337.4 g/mol
InChI Key: QYDCJZPKEUSZHE-UHFFFAOYSA-N
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Description

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate is an organic compound with a complex structure It is a derivative of glycine and is characterized by the presence of a diphenylmethylidene group attached to the amino group and an ethoxy group attached to the pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate typically involves the reaction of diphenylmethanone (benzophenone) with glycine ethyl ester hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 18 hours). The product is then isolated and purified through standard separation techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and diphenylmethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(diphenylmethylene)glycinate: A similar compound with an ethyl ester group instead of a methyl ester.

    N-(Diphenylmethylene)glycine methyl ester: Another related compound with a similar structure but different ester group.

Uniqueness

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

185383-04-4

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-(benzhydrylideneamino)-4-ethoxypent-4-enoate

InChI

InChI=1S/C21H23NO3/c1-4-25-16(2)15-19(21(23)24-3)22-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,2,4,15H2,1,3H3

InChI Key

QYDCJZPKEUSZHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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